molecular formula C13H12ClNS B133099 2-[(2-Chlorobenzyl)thio]aniline CAS No. 144214-40-4

2-[(2-Chlorobenzyl)thio]aniline

Cat. No.: B133099
CAS No.: 144214-40-4
M. Wt: 249.76 g/mol
InChI Key: QOASDNHXNXTVFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)thio]aniline typically involves the reaction of 2-chlorobenzyl chloride with 2-aminothiophenol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-aminothiophenol attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)thio]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Chlorobenzyl)thio]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)thio]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromobenzyl)thio]aniline
  • 2-[(2-Iodobenzyl)thio]aniline
  • 2-[(2-Fluorobenzyl)thio]aniline

Uniqueness

2-[(2-Chlorobenzyl)thio]aniline is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications .

Biological Activity

2-[(2-Chlorobenzyl)thio]aniline, also known as 2-((4-chlorobenzyl)thio)aniline, is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a thioether functional group and an aniline structure. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₂ClN S
  • Molecular Weight : 249.76 g/mol
  • Functional Groups : Thioether and amino group

The structure of this compound contributes to its diverse biological activities, making it a candidate for drug development and other applications in biomedicine.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
  • Reaction Conditions : The compounds are synthesized in high yields through a multi-step process.
  • Yield : High isolated yields have been reported for the synthesized derivatives.

Biological Activities

Research has demonstrated that this compound exhibits a variety of biological activities:

  • Urease Inhibition : Compounds derived from this thioether have shown potent urease inhibitory activity, with IC50 values ranging from 2.85 to 5.83 µM. This activity was compared favorably against standard inhibitors such as thiourea (IC50 = 22.00 µM) and hydroxyurea (IC50 = 100.00 µM), indicating strong potential for therapeutic applications in conditions like urease-related infections.
  • Antimicrobial Activity : Similar compounds have been evaluated for their antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus, surpassing the efficacy of standard antibiotics like ciprofloxacin .

Urease Inhibitory Activity

A study focused on synthesizing novel derivatives of this compound found that these compounds effectively inhibit urease, an enzyme linked to several pathogenic processes in humans. The mechanism of action involves interaction with the active site of the enzyme, preventing its catalytic activity.

Antifungal Activity

Another investigation highlighted the antifungal properties of related compounds with similar structures. These compounds were screened against Candida albicans and exhibited promising biofilm inhibition capabilities, suggesting a potential role in treating fungal infections .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
4-ChloroanilineAniline derivative with a chlorine substituentLacks thioether functionality
BenzothiazoleContains sulfur within a fused ring systemExhibits distinct biological activities
ThiophenolAromatic compound with a thiol groupDoes not contain an amino group
2-AminothiophenolAn amino-substituted thiophenolSimilar reactivity but different properties

The comparison emphasizes the uniqueness of this compound due to its combination of thioether and aniline functionalities, which may enhance its biological activity compared to other similar compounds.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The compound may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.
  • Cellular Pathways : Investigating how this compound influences cellular signaling pathways could provide insights into its pharmacodynamics and therapeutic potential.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOASDNHXNXTVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384777
Record name 2-[(2-chlorobenzyl)thio]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

144214-40-4
Record name 2-[(2-chlorobenzyl)thio]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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